molecular formula C26H38Br2O2 B14138595 2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene

2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene

Cat. No.: B14138595
M. Wt: 542.4 g/mol
InChI Key: GQMOJIBUWJLPDR-UHFFFAOYSA-N
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Description

2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene is a brominated naphthalene derivative with the molecular formula C26H38Br2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene typically involves the bromination of naphthalene derivatives followed by etherification. One common method includes the bromination of 3,6-dihydroxynaphthalene with bromine in the presence of a suitable solvent, followed by the reaction with 2-ethylhexanol under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted naphthalene derivatives, while Kumada polymerization can produce naphthalene-based polymers .

Mechanism of Action

The mechanism of action of 2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene involves its interaction with molecular targets through its bromine atoms and ether groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo substitution reactions makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene is unique due to its specific substitution pattern and the presence of two 2-ethylhexyl ether groups. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and material science .

Properties

Molecular Formula

C26H38Br2O2

Molecular Weight

542.4 g/mol

IUPAC Name

2,7-dibromo-3,6-bis(2-ethylhexoxy)naphthalene

InChI

InChI=1S/C26H38Br2O2/c1-5-9-11-19(7-3)17-29-25-15-22-16-26(24(28)14-21(22)13-23(25)27)30-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3

InChI Key

GQMOJIBUWJLPDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC2=CC(=C(C=C2C=C1Br)Br)OCC(CC)CCCC

Origin of Product

United States

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